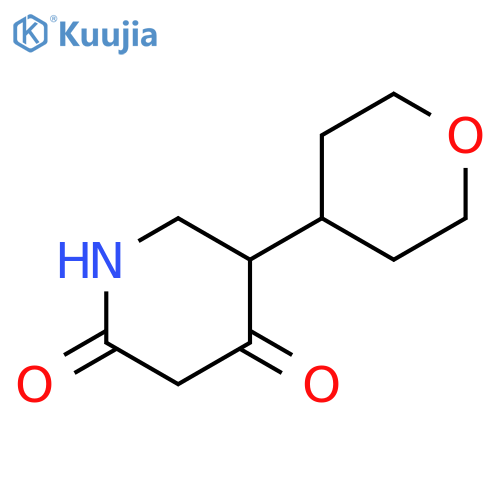Cas no 1547092-68-1 (5-(oxan-4-yl)piperidine-2,4-dione)

1547092-68-1 structure
商品名:5-(oxan-4-yl)piperidine-2,4-dione
CAS番号:1547092-68-1
MF:C10H15NO3
メガワット:197.231003046036
MDL:MFCD26723180
CID:4605292
PubChem ID:83818820
5-(oxan-4-yl)piperidine-2,4-dione 化学的及び物理的性質
名前と識別子
-
- 5-(oxan-4-yl)piperidine-2,4-dione
- 2,4-Piperidinedione, 5-(tetrahydro-2H-pyran-4-yl)-
-
- MDL: MFCD26723180
- インチ: 1S/C10H15NO3/c12-9-5-10(13)11-6-8(9)7-1-3-14-4-2-7/h7-8H,1-6H2,(H,11,13)
- InChIKey: DXLXIEYNSPHMCM-UHFFFAOYSA-N
- ほほえんだ: N1CC(C2CCOCC2)C(=O)CC1=O
5-(oxan-4-yl)piperidine-2,4-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-248886-0.5g |
5-(oxan-4-yl)piperidine-2,4-dione |
1547092-68-1 | 95% | 0.5g |
$1170.0 | 2024-06-19 | |
| Enamine | EN300-248886-1.0g |
5-(oxan-4-yl)piperidine-2,4-dione |
1547092-68-1 | 95% | 1.0g |
$1500.0 | 2024-06-19 | |
| A2B Chem LLC | AW41719-500mg |
5-(Oxan-4-yl)piperidine-2,4-dione |
1547092-68-1 | 95% | 500mg |
$1267.00 | 2024-04-20 | |
| Enamine | EN300-248886-5g |
5-(oxan-4-yl)piperidine-2,4-dione |
1547092-68-1 | 95% | 5g |
$4349.0 | 2023-08-31 | |
| Aaron | AR01C2KJ-50mg |
5-(oxan-4-yl)piperidine-2,4-dione |
1547092-68-1 | 95% | 50mg |
$503.00 | 2025-02-09 | |
| Aaron | AR01C2KJ-2.5g |
5-(oxan-4-yl)piperidine-2,4-dione |
1547092-68-1 | 95% | 2.5g |
$4068.00 | 2023-12-15 | |
| Enamine | EN300-248886-10g |
5-(oxan-4-yl)piperidine-2,4-dione |
1547092-68-1 | 95% | 10g |
$6450.0 | 2023-08-31 | |
| A2B Chem LLC | AW41719-10g |
5-(Oxan-4-yl)piperidine-2,4-dione |
1547092-68-1 | 95% | 10g |
$6825.00 | 2024-04-20 | |
| Aaron | AR01C2KJ-100mg |
5-(oxan-4-yl)piperidine-2,4-dione |
1547092-68-1 | 95% | 100mg |
$738.00 | 2025-02-09 | |
| A2B Chem LLC | AW41719-2.5g |
5-(Oxan-4-yl)piperidine-2,4-dione |
1547092-68-1 | 95% | 2.5g |
$3130.00 | 2024-04-20 |
5-(oxan-4-yl)piperidine-2,4-dione 関連文献
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
1547092-68-1 (5-(oxan-4-yl)piperidine-2,4-dione) 関連製品
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
